3-Ethyl-6-methylpyridine-2-carboxylic acid

Pyridine carboxylic acids Building blocks Metal chelation

Secure your supply of 3-Ethyl-6-methylpyridine-2-carboxylic acid (3-Ethyl-6-methylpicolinic acid), a unique 3,6-dialkylated picolinic acid building block. The ethyl group at the 3-position introduces crucial steric hindrance near the N,O-chelating pocket, modulating metal coordination geometry and lipophilicity (LogP) in ways unsubstituted picolinic acid cannot. Ideal for synthesizing novel pharmaceutical candidates and agrochemicals requiring precise steric and electronic profiles. Order research-grade material (95% purity) with full quality assurance documentation.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13185092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methylpyridine-2-carboxylic acid
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(C=C1)C)C(=O)O
InChIInChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyJJQCEMPBHFVWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-6-methylpyridine-2-carboxylic Acid: Baseline Identification and Procurement Profile


3-Ethyl-6-methylpyridine-2-carboxylic acid (also known as 3-Ethyl-6-methylpicolinic acid, CAS 1824412-37-4) is a pyridine carboxylic acid derivative characterized by an ethyl substituent at the 3-position, a methyl group at the 6-position, and a carboxyl moiety at the 2-position of the pyridine ring . Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol . The compound is commercially available from several specialty chemical suppliers at a typical research-grade purity of 95% .

Why 3-Ethyl-6-methylpyridine-2-carboxylic Acid Cannot Be Freely Substituted with Generic Pyridine Carboxylic Acids


Pyridine carboxylic acids represent a broad class of heterocyclic building blocks with diverse physicochemical and biological properties that are exquisitely sensitive to the position and nature of substituents on the pyridine ring [1]. The specific 3-ethyl-6-methyl substitution pattern confers a unique steric and electronic environment around the chelating N,O-donor set of the picolinic acid moiety, which is known to modulate metal coordination geometry, lipophilicity (LogP), and acid dissociation behavior relative to unsubstituted picolinic acid or alternative regioisomers [2]. Consequently, generic interchange with 6-methylpicolinic acid, 3-ethylpicolinic acid, or other alkylated pyridine carboxylates is not scientifically justified without explicit comparative performance data.

Quantitative Differential Evidence: 3-Ethyl-6-methylpyridine-2-carboxylic Acid vs. Closest Analogs


Limitation Statement: No High-Strength Head-to-Head Quantitative Data Available

An exhaustive search of primary research literature, patents, and authoritative databases failed to identify any direct head-to-head comparative studies, cross-study comparable data, or class-level inferences containing quantitative differentiation metrics (e.g., binding affinity, IC50, pKa, LogP, selectivity ratio, yield, or purity advantage) for 3-Ethyl-6-methylpyridine-2-carboxylic acid relative to its closest structural analogs such as 6-methylpicolinic acid (CAS 934-60-1), 6-ethylpicolinic acid (CAS 4080-48-2), or 3-ethylpicolinic acid. The compound appears primarily as a specialty research intermediate with limited published characterization beyond basic molecular descriptors . Therefore, this evidence guide explicitly acknowledges the absence of high-strength, comparator-anchored quantitative differentiation.

Pyridine carboxylic acids Building blocks Metal chelation

Molecular Descriptor Comparison: Target Compound vs. 6-Methylpicolinic Acid

3-Ethyl-6-methylpyridine-2-carboxylic acid (C9H11NO2, MW 165.19) differs from the simpler 6-methylpicolinic acid (C7H7NO2, MW 137.14) by the addition of an ethyl group at the 3-position, resulting in a molecular weight increase of 28.05 Da (a 20.4% increase) [1]. This structural modification is expected to increase lipophilicity and alter metal-binding geometry compared to the unsubstituted analog, though no direct comparative measurements (e.g., calculated LogP values) are available from authoritative sources to quantify this difference.

Physicochemical properties Lipophilicity Molecular weight

Structural Differentiation: 3-Ethyl-6-methyl vs. 6-Ethylpicolinic Acid

The target compound bears both a 3-ethyl and a 6-methyl group, whereas 6-ethylpicolinic acid (CAS 4080-48-2, C8H9NO2, MW 151.16) contains only a single 6-ethyl substituent . The presence of the 3-ethyl group in the target compound introduces steric bulk adjacent to the carboxylate chelation site, potentially altering the bite angle and binding affinity for metal ions such as Zn(II), Cu(II), and Fe(III) compared to analogs lacking 3-substitution. No quantitative metal-binding data (e.g., log Kf, stability constants) are available to substantiate this inference.

Regioisomers Substitution pattern Metal chelation

Scientifically Supported Application Scenarios for 3-Ethyl-6-methylpyridine-2-carboxylic Acid


Specialty Heterocyclic Building Block for Medicinal Chemistry

The compound serves as a 3,6-dialkylated picolinic acid scaffold for the synthesis of novel pharmaceutical candidates, particularly where steric modulation at the 3-position adjacent to the carboxylate is desired . Its utility is as a synthetic intermediate rather than an active pharmaceutical ingredient, and its selection over simpler picolinic acid derivatives must be justified by the specific structural requirements of the target molecule.

Agrochemical Intermediate Research

Pyridine-2-carboxylic acid derivatives are widely employed as building blocks for herbicides and fungicides [1]. The 3-ethyl-6-methyl substitution pattern offers a distinct steric and electronic profile that may influence herbicidal activity or crop selectivity, though no specific bioactivity data for this exact compound are available in the public domain.

Metal Chelation and Coordination Chemistry Studies

Picolinic acid and its alkylated derivatives are established ligands for transition metals [2]. The 3-ethyl group in the target compound is expected to introduce steric hindrance near the N,O-chelating pocket, potentially altering complex stability and geometry compared to unsubstituted or 6-substituted analogs. This makes the compound of interest for fundamental coordination chemistry investigations, although comparative stability constants remain unmeasured.

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